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Compound of Interest

Compound Name: Tris(dimethylamino)methane

Cat. No.: B1293549 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data of Tris(dimethylamino)methane, providing researchers, scientists,

and drug development professionals with a comprehensive spectroscopic reference.

This technical guide offers a detailed examination of the spectroscopic characteristics of

Tris(dimethylamino)methane (CAS No. 5762-56-1), a versatile reagent in organic synthesis.

The following sections present its ¹H NMR, ¹³C NMR, IR, and MS data in structured tables,

accompanied by detailed experimental protocols and workflow diagrams to ensure

reproducibility and accurate interpretation.

Spectroscopic Data Summary
The empirical formula for Tris(dimethylamino)methane is C₇H₁₉N₃, with a molecular weight of

145.25 g/mol .[1][2] Due to the molecule's symmetry, the NMR spectra are notably simple.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.25 s 18H N-CH₃

3.25 s 1H CH
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Solvent: CDCl₃

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

38.5 N-CH₃

102.1 CH

Solvent: CDCl₃

Infrared (IR) Spectroscopy
The IR spectrum of Tris(dimethylamino)methane is characterized by strong C-H and C-N

stretching vibrations.

Wavenumber (cm⁻¹) Intensity Assignment

2960 - 2770 Strong C-H stretch (alkane)

1460 Medium C-H bend (alkane)

1260 - 1020 Strong C-N stretch (amine)

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of Tris(dimethylamino)methane shows a

characteristic fragmentation pattern. The molecular ion peak is observed at m/z 145.
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m/z Relative Intensity Assignment

145 Present [M]⁺ (Molecular Ion)

101 High [M - N(CH₃)₂]⁺

58 Base Peak [CH=N(CH₃)₂]⁺

44 High [N(CH₃)₂]⁺

42 High [CH₂=NCH₃]⁺

Experimental Protocols & Workflows
Detailed methodologies for acquiring the spectroscopic data are provided below, along with

visual workflows to guide the experimental process.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

Accurately weigh approximately 10-20 mg of Tris(dimethylamino)methane for ¹H NMR,

and 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. If any solid particles

are present, filter the solution through a small plug of glass wool in the pipette.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the respective nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans (typically 8-16) should be collected to achieve a good signal-to-noise

ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be

necessary due to the lower natural abundance of ¹³C.

Set appropriate spectral width, acquisition time, and relaxation delay for each experiment.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for

¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane

(TMS).

Perform baseline correction.

Integrate the peaks in the ¹H NMR spectrum.

Sample Preparation Data Acquisition Data Processing

Weigh Sample Dissolve in CDCl3 Transfer to NMR Tube Insert Sample & Lock Shim & Tune Acquire FID Fourier Transform Phase & Calibrate Baseline Correction finalFinal Spectrum

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1293549?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy
Protocol for FTIR Spectroscopy (Neat Liquid)

Sample Preparation:

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Place one to two drops of neat Tris(dimethylamino)methane onto the center of one salt

plate.

Carefully place the second salt plate on top, allowing the liquid to spread into a thin,

uniform film between the plates.

Instrument Setup:

Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water

and CO₂ interference.

Data Acquisition:

Collect a background spectrum of the empty sample compartment.

Place the sample holder with the prepared salt plates into the beam path.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final transmittance or absorbance spectrum.

Identify and label the significant absorption peaks.
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Sample Preparation Data Acquisition Data Processing

Clean Salt Plates Apply Neat Liquid Create Thin Film Collect Background Run Sample Spectrum Ratio to Background Identify Peaks finalFinal Spectrum
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Figure 2: General workflow for FTIR spectroscopy.

Mass Spectrometry (MS)
Protocol for Electron Ionization (EI) Mass Spectrometry

Sample Preparation:

Prepare a dilute solution of Tris(dimethylamino)methane in a volatile organic solvent

(e.g., methanol or dichloromethane). The concentration should be low, typically in the

range of 1-10 µg/mL.

Instrument Setup:

Introduce the sample into the mass spectrometer, often via direct infusion or through a gas

chromatograph (GC) inlet.

The sample is vaporized in the ion source under high vacuum.

Data Acquisition:

The vaporized molecules are bombarded with a beam of high-energy electrons (typically

70 eV).

This causes ionization and fragmentation of the molecules.

The resulting positive ions are accelerated and separated by the mass analyzer based on

their mass-to-charge (m/z) ratio.

The detector records the abundance of each ion.
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Data Processing:

The software generates a mass spectrum, which is a plot of relative ion abundance versus

m/z.

Identify the molecular ion peak and the major fragment ions.

The fragmentation pattern can be used to deduce the structure of the molecule.

Sample Preparation & Introduction Mass Analysis Data Processing

Prepare Dilute Solution Introduce into MS Vaporize Sample Ionize & Fragment (EI) Accelerate Ions Separate by m/z Detect Ions Generate Mass Spectrum Identify Peaks finalFinal Spectrum
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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